2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Overview
Description
The compound “2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a furan ring, which is a five-membered aromatic ring with an oxygen atom . The presence of an amide group (-CONH2) is also indicated in the name.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and furan rings, along with the amide functional group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group in the azetidine ring, the aromatic furan ring, and the amide group. Each of these functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and amide groups could allow for hydrogen bonding, influencing its solubility and boiling point .Scientific Research Applications
Insensitive Energetic Materials
The compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a related derivative, was synthesized and utilized in creating insensitive energetic materials. These materials showed moderate thermal stabilities and insensitivity towards impact and friction, positioning them as potential candidates for safe energetic materials. These properties could be relevant for applications requiring materials that resist detonation under stress, such as in munitions or aerospace engineering (Yu et al., 2017).
Anticancer Activity
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, closely related to the queried compound, were prepared and showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This suggests potential application in the development of anticancer drugs, particularly targeting leukemia (Horishny et al., 2021).
Antibacterial Activities
Naphthofuran derivatives, including compounds like N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents to combat resistant strains of bacteria (Nagarsha et al., 2022).
Synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide
The synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide through a novel process indicates its potential for further research and development in chemical synthesis and pharmaceutical applications (Yang Chao, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h1-3,8H,4-7,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSRONXUOZCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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